2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE
Description
2-(4-Ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked to an acetamide backbone and a piperidin-4-yl moiety substituted with a 1,3-thiazole ring. The compound’s crystallographic and hydrogen-bonding properties may be analyzed using tools like SHELX programs , though direct structural data is absent in the provided evidence.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-15-7-10-21(11-8-15)18-19-9-12-24-18/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPETYNAMQYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethoxyphenyl acetic acid and 1-(1,3-thiazol-2-yl)piperidine. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Scientific Research Applications
2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycles: The target compound incorporates a 1,3-thiazole ring, which is absent in both Goxalapladib (naphthyridine core) and the methylpiperazine derivative. Goxalapladib features a 1,8-naphthyridine scaffold, a bicyclic system that may confer rigidity and influence pharmacokinetic properties like solubility and membrane permeability .
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound introduces lipophilicity, which could enhance blood-brain barrier penetration compared to Goxalapladib’s trifluoromethyl biphenyl group, a common motif in anti-inflammatory agents for improving metabolic stability .
- The methylpiperazine group in CAS 938337-84-9 provides basicity and solubility, contrasting with the thiazole’s neutral aromatic character in the target compound .
Hydrogen-Bonding Capacity: While the target compound’s H-bonding profile is unspecified, the methylpiperazine derivative (CAS 938337-84-9) has 2 donors and 4 acceptors, likely influencing its solubility and protein-binding efficiency.
Therapeutic and Pharmacological Insights
- Goxalapladib’s application in atherosclerosis highlights the role of bulky, fluorinated groups in targeting lipid metabolism pathways.
Notes on Structural Validation and Limitations
- Evidence Gaps : The provided materials lack pharmacokinetic or binding data for the target compound, necessitating caution in extrapolating biological activity from structural analogs.
Biological Activity
2-(4-Ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 298.38 g/mol. The structure features an ethoxy group attached to a phenyl ring, which is further connected to a thiazole moiety via a piperidine ring.
The biological activity of this compound primarily involves interactions with various biological targets, including:
- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes that are crucial in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar compounds and found that modifications in the thiazole and piperidine moieties significantly affected their antidepressant properties.
- Anti-inflammatory Activity : Research published in Pharmacology Reports indicated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.
- Toxicity Profile : Toxicological assessments have been conducted to evaluate safety profiles. Results indicate a favorable toxicity profile at therapeutic doses, though further studies are needed for comprehensive safety evaluations.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
